5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a key intermediate in the synthesis of Linifanib (ABT-869) [, ]. It is a heterocyclic compound containing both indazole and boronic acid ester functionalities, making it a versatile building block in organic synthesis. Its primary role in scientific research is as a precursor to Linifanib, a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases [].
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is typically achieved through a multi-step process. One reported method involves the following key steps [, ]:
This synthetic route utilizes readily available starting materials and offers a relatively efficient method for producing the target compound. Optimization efforts have focused on improving the yield and simplifying the synthesis process, making it suitable for industrial production [, ].
The primary chemical reaction involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine described in the provided papers is its participation in the Suzuki cross-coupling reaction [, ]. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the 5th position of the indazole ring and an appropriate coupling partner, typically an aryl halide, leading to the formation of Linifanib.
The primary application of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine in scientific research is its utilization as a key intermediate in the synthesis of Linifanib [, ]. Linifanib is a potent and selective inhibitor of VEGF and PDGF receptor tyrosine kinases, demonstrating anti-angiogenic and antitumor activity.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5